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Dibromo Cotinine Hydrobromide Perbromide

Cat. No.: B13848554
M. Wt: 573.7 g/mol
InChI Key: XVWWFCDCZQOMGP-UHFFFAOYSA-N
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Description

Contextualization within Brominated Cotinine (B1669453) Derivatives and Alkaloid Chemistry

Dibromo Cotinine Hydrobromide Perbromide is a derivative of cotinine, which itself is the predominant metabolite of nicotine (B1678760). nih.gov Nicotine, a principal alkaloid in the nightshade family of plants (Solanaceae), is characterized by a pyridine (B92270) and a pyrrolidine (B122466) ring. ncsu.edu The study of such alkaloids, naturally occurring organic compounds containing at least one nitrogen atom, has been a cornerstone of organic chemistry and pharmacology for over two centuries. nih.gov

The transformation of nicotine to cotinine involves the oxidation of the pyrrolidine ring. Further chemical modification, such as bromination, gives rise to a class of compounds known as brominated cotinine derivatives. These derivatives are of interest to synthetic chemists for their potential to serve as intermediates in the preparation of more complex molecules. The introduction of bromine atoms into the cotinine structure provides reactive handles for subsequent chemical transformations.

In the broader context of alkaloid chemistry, the synthesis of derivatives like this compound is part of an ongoing effort to modify naturally occurring scaffolds to create new chemical entities with potentially novel properties or to serve as tools for studying biological systems. The rich history of alkaloid chemistry has seen the isolation and structural elucidation of thousands of these compounds, with many, like nicotine, being subjects of extensive chemical and physiological investigation. nih.gov The synthesis of nicotine derivatives continues to be an active area of research, with applications in the development of potential therapeutics for neurological disorders. ncsu.edu

Overview of Polyhalide Chemistry: Focus on Perbromide Anions and their Interplay with Organic Cations

A defining feature of this compound is the "perbromide" component of its structure. This places the compound within the fascinating realm of polyhalide chemistry. Polyhalides are ions composed of two or more halogen atoms. researchgate.net These can be either cations or anions. The perbromide anion, specifically the tribromide ion (Br₃⁻), is a well-known example of a polyhalide anion.

Polyhalide anions are formed by the reaction of a halide ion (like bromide, Br⁻) with one or more halogen molecules (like bromine, Br₂). The resulting polybromide anions can vary in complexity, but the tribromide ion is a common and relatively stable species. The stability of these anions is often enhanced by the presence of large cations that can accommodate the charge distribution of the polyhalide.

In the case of this compound, the organic cation is the protonated dibromo cotinine molecule. The electrostatic interaction between this organic cation and the perbromide anion is a key feature of the compound's structure. Such interactions are a common theme in polyhalide chemistry, where a wide variety of organic and inorganic cations have been used to stabilize polyhalide anions.

The study of polyhalides is an active area of research, with ongoing investigations into their synthesis, structure, and bonding. researchgate.net These compounds have found applications as reagents in organic synthesis, electrolytes in batteries, and components of functional materials. researchgate.net The ability of organic cations derived from alkaloids to form stable salts with polyhalide anions is a testament to the versatility of both classes of compounds.

Historical Trajectory of Discovery and Early Academic Investigations of this compound

The historical roots of this compound are intertwined with the early investigations into the chemical structure of nicotine. In the late 19th century, the German chemist Adolf Pinner conducted seminal work on the reactions of nicotine. His investigations, published in the Berichte der deutschen chemischen Gesellschaft, included the treatment of nicotine with bromine in acetic acid. nih.gov This work was crucial in elucidating the structure of the nicotine molecule.

While Pinner's work laid the foundation for understanding the bromination of nicotine and its derivatives, the specific synthesis and characterization of this compound as a distinct chemical entity is less clearly documented in readily available historical records. It is likely that this compound was first prepared and studied in the course of more detailed investigations into the oxidative bromination of nicotine and its metabolites that followed Pinner's initial discoveries.

The conversion of nicotine to cotinine, and the subsequent reactions of cotinine, became a subject of interest as the understanding of nicotine metabolism progressed in the 20th century. The synthesis of brominated derivatives would have been a logical extension of this research, aimed at further probing the chemical reactivity of the cotinine scaffold.

Current State of Research and Emerging Scholarly Inquiries concerning the Chemical Compound

In contemporary chemical research, this compound is primarily utilized as a specialized synthetic intermediate. Its most notable application is in the preparation of isotopically labeled cotinine analogues. For instance, it has been used in a convenient synthesis of ¹⁴C-cotinine from ¹⁴C-nicotine. psu.edu In this process, the ¹⁴C-nicotine is first converted to ¹⁴C-dibromocotinine hydrobromide perbromide. Subsequent debromination yields the desired ¹⁴C-cotinine. psu.edu

Similarly, it serves as a precursor in the synthesis of tritiated nicotine enantiomers, such as 4,4-Ditritio-(+)-nicotine, which are valuable tools for studying the binding of nicotine to receptors in the brain. cymitquimica.com The use of such radiolabeled compounds is essential in neuropharmacological research to investigate the distribution and kinetics of nicotine and its metabolites in biological systems.

Beyond its role as a synthetic intermediate, there is limited evidence of broader scholarly inquiry into the intrinsic properties or applications of this compound itself. The current research landscape suggests that its value lies in its ability to be readily converted into other molecules of interest, rather than in any inherent biological or material properties.

Emerging inquiries in the field of brominated alkaloids more generally are focused on the discovery of novel bioactive compounds from marine organisms and the development of new synthetic methodologies for the selective bromination of heterocyclic compounds. researchgate.net While not directly focused on this compound, this broader context may inspire future investigations into the potential of this and related compounds in medicinal chemistry or materials science.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁Br₅N₂ON/A
Molecular Weight 574.73 g/mol N/A
Synonym 3,5-Dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone Mono(hydrogen Tribromide)N/A
Appearance Not specified in available sourcesN/A
Solubility Not specified in available sourcesN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Br5N2O- B13848554 Dibromo Cotinine Hydrobromide Perbromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Br5N2O-

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C10H10Br2N2O.Br3/c1-14-9(15)8(11)5-10(14,12)7-3-2-4-13-6-7;1-3-2/h2-4,6,8H,5H2,1H3;/q;-1

InChI Key

XVWWFCDCZQOMGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(CC1(C2=CN=CC=C2)Br)Br.Br[Br-]Br

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms of Dibromo Cotinine Hydrobromide Perbromide

Precursor Compounds and Reagents for the Synthesis of Dibromo Cotinine (B1669453) Hydrobromide Perbromide

The primary precursor for the synthesis of dibromo cotinine hydrobromide perbromide is cotinine . Cotinine, chemically known as (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, is a major metabolite of nicotine (B1678760). nih.govnih.gov In some synthetic routes, nicotine itself can serve as the starting material, which is then converted in situ to the target compound. psu.edugoogle.com

A variety of reagents are essential for the successful synthesis of this compound. These can be broadly categorized as brominating agents and acidic catalysts/media. The selection of these reagents is crucial in determining the reaction efficiency and the purity of the final product.

Key Reagents in the Synthesis:

Reagent CategorySpecific CompoundFunction
Precursor CotinineThe organic substrate that undergoes bromination.
NicotineAn alternative starting material that can be converted to the product. psu.edugoogle.com
Brominating Agent Molecular Bromine (Br₂)The primary source of electrophilic bromine for the substitution reaction.
Alkali Metal Bromides (e.g., XBr where X is H or an alkali metal)A source of bromide ions, which can participate in the formation of the perbromide anion. google.com
Alkali Metal Bromates (e.g., YBrO₃ where Y is an alkali metal)Can be used in conjunction with bromides to generate bromine in situ. google.com
Acidic Medium/Catalyst Hydrobromic Acid (HBr)Acts as a catalyst and provides the acidic environment necessary for the reaction. It also contributes to the formation of the hydrobromide salt and the perbromide anion. researchgate.net

Comprehensive Analysis of Bromination Protocols and Reaction Conditions

The bromination of cotinine to form this compound is typically achieved through direct reaction with a brominating agent in an acidic medium. The reaction conditions can be tailored to optimize the yield and selectivity of the desired product.

Elucidation of Bromine Source and Stoichiometry Effects

The most common source of bromine for this reaction is molecular bromine (Br₂). The stoichiometry of the bromine used is a critical factor. A significant excess of bromine is generally required to achieve di-bromination of the cotinine ring and to facilitate the formation of the perbromide (Br₃⁻) anion. The "perbromide" nomenclature indicates the presence of the tribromide ion, which is formed from the reaction of a bromide ion with a molecule of bromine. wikipedia.org

The use of a combination of an alkali metal bromide (like sodium bromide) and an alkali metal bromate (B103136) (like sodium bromate) in an acidic solution can also serve as an in situ source of bromine. google.com This method can offer better control over the concentration of free bromine in the reaction mixture.

Stoichiometric Considerations:

ReactantMolar Ratio (relative to Cotinine)Purpose
Cotinine1Substrate
Bromine (Br₂)> 3Di-bromination of the aromatic ring and formation of the perbromide anion.
Hydrobromic Acid (HBr)Catalytic to excessTo protonate the cotinine, activate the brominating agent, and provide bromide ions for perbromide formation.

Solvent Effects and Catalysis in the Synthesis

The choice of solvent can significantly influence the outcome of the bromination reaction. Polar protic solvents are often employed to facilitate the dissolution of the reagents and to stabilize the charged intermediates formed during the reaction. Acetic acid is a commonly used solvent in similar bromination reactions. acs.org

Hydrobromic acid (HBr) plays a multifaceted role in the synthesis. It acts as a catalyst by protonating the pyridine (B92270) nitrogen of cotinine, which can affect the electron density of the aromatic ring. Furthermore, HBr provides a source of bromide ions (Br⁻) that are essential for the formation of the tribromide (Br₃⁻) anion. In some cases, HBr can also activate the molecular bromine, making it a more potent electrophile. researchgate.net The presence of a strong acid is generally necessary for the electrophilic substitution on the relatively electron-deficient pyridine ring. gcwgandhinagar.com

Mechanistic Pathways of Formation: From Cotinine to this compound

The formation of this compound from cotinine is a multi-step process that involves electrophilic aromatic substitution on the pyridine ring of cotinine, followed by the formation of the hydrobromide perbromide salt.

Electrophilic Aromatic Substitution Mechanisms

The core of the transformation is the electrophilic aromatic substitution (SₑAr) of two hydrogen atoms on the pyridine ring of cotinine with bromine atoms. The pyridine ring is an electron-deficient aromatic system, making electrophilic substitution challenging compared to benzene. gcwgandhinagar.com The reaction typically requires harsh conditions or the presence of a strong activating group.

The mechanism proceeds through the following general steps:

Generation of the Electrophile: In the presence of a strong acid like HBr, molecular bromine can be polarized, enhancing its electrophilicity.

Nucleophilic Attack: The π-electron system of the pyridine ring of cotinine attacks the electrophilic bromine atom. This attack is regioselective, with the position of substitution being influenced by the electronic effects of the nitrogen atom and the pyrrolidinone substituent. For a typical pyridine ring, electrophilic attack occurs at the 3-position. gcwgandhinagar.com

Formation of the σ-complex (Arenium ion): The attack by the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

Deprotonation: A base (which can be a bromide ion or the solvent) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring.

This process occurs twice to yield the dibromo-substituted cotinine. The exact positions of bromination on the cotinine ring are not definitively reported in the readily available literature but are likely on the pyridine moiety.

Formation and Stabilization of the Perbromide Anion Component

The "hydrobromide perbromide" part of the name indicates the presence of a protonated dibromocotinine cation and a tribromide (Br₃⁻) anion. The tribromide anion is formed in the presence of excess bromine and bromide ions:

Br₂ + Br⁻ ⇌ Br₃⁻

Strategies for Synthetic Optimization and Enhancement of Chemical Purity

Detailed research specifically outlining the optimization of synthetic methodologies for this compound to enhance yield and chemical purity is not extensively available in the public domain. However, based on analogous bromination reactions, several strategies can be inferred to be potentially effective.

Control of reaction conditions is paramount. This includes the careful management of temperature, reaction time, and the stoichiometry of the reactants. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would allow for the determination of the optimal reaction endpoint, preventing the formation of byproducts due to over-reaction.

The choice of solvent can also significantly impact the reaction's efficiency and the purity of the product. A solvent that facilitates the dissolution of both nicotine and the brominating agent while minimizing side reactions would be ideal. Post-reaction workup and purification are critical for obtaining a high-purity product. Standard techniques such as recrystallization, column chromatography, or preparative HPLC could be employed to isolate the this compound from unreacted starting materials and any impurities formed during the reaction.

Table 1: Potential Parameters for Synthetic Optimization

ParameterStrategy for Optimization
Temperature Gradual variation to identify the optimal balance between reaction rate and selectivity.
Reaction Time Monitored progression to halt the reaction at maximum product formation.
Stoichiometry Precise control of the molar ratios of nicotine to the brominating agent.
Solvent System Screening of various solvents to enhance solubility and minimize side reactions.
Purification Employment of techniques like recrystallization or chromatography.

Derivatization Reactions Initiated from this compound

This compound serves as a versatile intermediate for the synthesis of various nicotine derivatives. The bromine atoms on the cotinine scaffold are reactive sites that can undergo further chemical transformations.

One of the primary derivatization reactions is debromination. For instance, the conversion of ¹⁴C-nicotine to ¹⁴C-dibromocotinine hydrobromide perbromide is a key step in a convenient synthesis of ¹⁴C-cotinine. The subsequent debromination of the dibromo intermediate, achieved using zinc dust in acetic acid, results in high yields of ¹⁴C-cotinine. psu.edu This reaction highlights the utility of this compound as a precursor to isotopically labeled cotinine, which is invaluable in metabolic and pharmacokinetic studies.

Furthermore, the bromine atoms in this compound are susceptible to nucleophilic substitution reactions. This opens up the possibility of introducing a wide range of functional groups onto the cotinine backbone, leading to the generation of a library of novel nicotine analogs. The specific nature of the products would depend on the nucleophile used and the reaction conditions employed. While specific examples of such reactions starting directly from this compound are not widely reported, the general reactivity of alkyl bromides suggests that this is a feasible pathway for creating new chemical entities for further investigation.

Table 2: Investigated Derivatization Reactions

Starting MaterialReagentsProductApplicationReference
¹⁴C-Dibromo Cotinine Hydrobromide PerbromideZn dust/acetic acid¹⁴C-CotinineSynthesis of isotopically labeled metabolites psu.edu

Advanced Structural Elucidation and Spectroscopic Characterization of Dibromo Cotinine Hydrobromide Perbromide

Single-Crystal X-ray Crystallography: Unveiling Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like Dibromo Cotinine (B1669453) Hydrobromide Perbromide, this technique would provide unequivocal insights into its molecular conformation, absolute configuration, and the intricate network of intermolecular interactions that govern its crystal lattice.

The molecular structure of the parent compound, (-)-cotinine, features a chiral center at the C5 position of the pyrrolidinone ring, typically possessing an (S)-configuration. nih.gov The addition of two bromine atoms to the cotinine scaffold, along with the formation of a hydrobromide perbromide salt, would introduce significant steric and electronic changes.

Based on related structures, it is anticipated that the pyrrolidinone ring would adopt an envelope or twisted conformation to minimize steric hindrance between the bulky bromine atoms and the pyridine (B92270) ring. The precise positions of bromination would significantly influence the final conformation. For instance, in a hypothetical 3,3-dibromo cotinine derivative, the planarity of the lactam group would be maintained, but the rest of the ring would pucker to accommodate the gem-dibromo substituents. The pyridyl group's orientation relative to the pyrrolidinone ring would be a key conformational feature, defined by the torsion angle between the two ring systems.

The absolute configuration of the chiral centers would be unambiguously determined using anomalous dispersion effects from the heavy bromine atoms, confirming the stereochemistry inherited from the cotinine precursor and any new stereocenters formed during synthesis.

Hypothetical Crystallographic Data for Dibromo Cotinine Hydrobromide Perbromide

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.5
b (Å)7.5
c (Å)19.7
α, β, γ (°)90, 90, 90
Z (molecules/unit cell)4
Key Bond Lengths (Å)C-Br: ~1.95, N-H⁺: ~1.02, Br-Br (perbromide): ~2.55
Key Bond Angles (°)Br-C-Br: ~109.5, C-N-C: ~112

Note: This data is hypothetical and serves as an illustrative example based on similar organic bromide salts.

The crystal packing of this compound would be dominated by a network of strong and weak intermolecular forces. The presence of the hydrobromide salt introduces a protonated nitrogen, likely on the pyridine ring, which would act as a strong hydrogen bond donor to the bromide anion. The perbromide anion (Br₃⁻) itself is a linear or near-linear species that can participate in various non-covalent interactions.

Key interactions expected in the crystal lattice include:

Charge-Assisted Hydrogen Bonding: The primary interaction would likely be a strong N⁺-H···Br⁻ hydrogen bond, forming a fundamental motif in the crystal packing.

Halogen Bonding: The bromine atoms on the cotinine moiety and within the perbromide anion could act as halogen bond donors and acceptors, interacting with Lewis basic sites such as the carbonyl oxygen or the nitrogen atoms. These Br···O and Br···N interactions play a significant role in directing the supramolecular assembly.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A full suite of 1D and 2D NMR experiments would be required to assign all proton and carbon signals and to probe the conformational dynamics of this compound.

A complete assignment of the ¹H and ¹³C NMR spectra would be achieved using a combination of 2D NMR techniques. The expected chemical shifts would be significantly different from those of cotinine due to the deshielding effects of the bromine atoms.

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the pyridine and pyrrolidinone rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms, providing a powerful method for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton, including the points of bromination.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is vital for determining the relative stereochemistry and preferred solution-state conformation.

Predicted ¹³C NMR Chemical Shifts for a Dibromo Cotinine Derivative

AtomCotinine (ppm) bmrb.ioPredicted Dibromo Cotinine (ppm)
C2175.0~173.0
C335.0~60.0 (if brominated)
C429.0~32.0
C565.0~68.0
C2'149.0~150.0
C3'135.0~136.0
C4'124.0~125.0
C5'138.0~139.0
C6'148.0~149.0
N-CH₃30.0~31.0

Note: Predicted shifts are illustrative. The actual values would depend on the precise location of the bromine atoms and solvent conditions.

The pyrrolidinone ring of cotinine is not rigid and can undergo conformational exchange in solution. The introduction of two bulky bromine atoms would likely raise the energy barrier for ring inversion, potentially leading to slower conformational dynamics on the NMR timescale. Variable-temperature NMR studies could be employed to probe these dynamic processes. At lower temperatures, distinct signals for different conformers might be observable, allowing for a detailed characterization of the conformational landscape in solution.

Mass Spectrometry: Fragmentation Pathways and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) provides information on the elemental composition and fragmentation patterns of a molecule, which are critical for structural confirmation.

The most striking feature in the mass spectrum of a dibrominated compound is its isotopic fingerprint. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. huji.ac.il Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks in its mass spectrum for the molecular ion (M) and its fragments:

An M peak (containing two ⁷⁹Br atoms)

An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom)

An M+4 peak (containing two ⁸¹Br atoms)

The relative intensities of these peaks would be approximately 1:2:1, providing a definitive signature for the presence of two bromine atoms.

The fragmentation of the cotinine core typically involves cleavage of the bond between the two rings and fragmentation of the pyrrolidinone ring. nih.govmanupatra.in For this compound, the fragmentation pathways in positive ion mode ESI-MS/MS would likely involve the initial loss of HBr and subsequent fragmentation of the dibromocotinine cation. Key fragmentation pathways would include the loss of the N-methyl group, cleavage of the pyrrolidinone ring, and loss of bromine radicals.

Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z (for ⁷⁹Br)Isotopic Pattern (Relative Intensity)
[M]⁺ (Dibromocotinine cation)332.9161332.9 (100%), 334.9 (198%), 336.9 (98%)
[M - Br]⁺253.9984254.0 (100%), 256.0 (99%)
[M - HBr]⁺253.0038253.0 (100%), 255.0 (99%)
Pyridine fragment [C₅H₄N]⁺78.0344-

Note: m/z values are calculated for the most abundant isotopes and serve as examples.

Elucidation of Molecular Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used to elucidate its structure. In the case of this compound, the fragmentation would be complex due to the presence of multiple bromine atoms and the cotinine core.

The initial fragmentation would likely involve the loss of the perbromide ion (Br₃⁻) and the hydrobromide (HBr). Subsequent fragmentation of the dibromo cotinine cation would follow pathways similar to those observed for cotinine and its derivatives. nih.govresearchgate.netnih.gov Key fragmentation pathways would likely include:

Cleavage of the pyrrolidine (B122466) ring: This is a common fragmentation pathway for cotinine and related compounds. nih.gov The bond between the pyridine and pyrrolidine rings may also cleave. nih.gov

Loss of bromine atoms: Sequential loss of the two bromine atoms from the cotinine ring would result in characteristic isotopic patterns in the mass spectrum.

Formation of a pyridinium (B92312) ion: The pyridine ring is relatively stable and would likely form a prominent fragment.

A hypothetical fragmentation pattern is presented in the table below. The presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) would result in a characteristic M, M+2, and M+4 isotopic pattern for fragments containing both bromine atoms, and an M, M+2 pattern for fragments containing one bromine atom. docbrown.info

Hypothetical Mass Spectrometry Fragmentation Data for Dibromo Cotinine

m/z (relative intensity) Proposed Fragment Notes
333/335/337 (M, M+2, M+4)[C₁₀H₉Br₂N₂O]⁺Molecular ion of dibromo cotinine
254/256 (M, M+2)[C₁₀H₉BrN₂O]⁺Loss of one bromine atom
175[C₁₀H₉N₂O]⁺Loss of both bromine atoms
147[C₈H₇N₂O]⁺Fragmentation of the pyrrolidine ring
119[C₇H₇N₂]⁺Further fragmentation
98[C₅H₆NO]⁺Cleavage leading to a substituted pyridine fragment
84[C₅H₆N]⁺Pyridinium ion

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govresearchgate.net This technique would be crucial for confirming the molecular formula of this compound.

For the dibromo cotinine cation ([C₁₀H₉Br₂N₂O]⁺), the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculated exact mass can then be compared to the experimentally measured exact mass to confirm the elemental composition.

Hypothetical High-Resolution Mass Spectrometry Data

Molecular Formula Calculated Exact Mass Measured Exact Mass (Hypothetical) Mass Error (ppm, Hypothetical)
C₁₀H₉⁷⁹Br₂N₂O333.9139333.91420.9
C₁₀H₉⁷⁹Br⁸¹BrN₂O335.9118335.91210.9
C₁₀H₉⁸¹Br₂N₂O337.9098337.91010.9

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. spectroscopyonline.comresearchgate.net The combination of these two techniques offers a more complete vibrational characterization. spectroscopyonline.com

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the cotinine skeleton, as well as vibrations associated with the C-Br bonds and the perbromide ion.

C=O stretch: A strong absorption in the FT-IR spectrum and a corresponding band in the Raman spectrum would be expected for the carbonyl group of the cotinine lactam ring.

C-N stretching: Vibrations associated with the C-N bonds in the pyrrolidine and pyridine rings would also be observable.

C-Br stretching: The C-Br stretching vibrations would appear at lower frequencies, typically in the range of 500-700 cm⁻¹.

Perbromide ion (Br₃⁻): The perbromide ion has characteristic symmetric and asymmetric stretching modes that would be observable in the Raman spectrum at low frequencies.

Aromatic C-H stretching: These vibrations would be observed in the region of 3000-3100 cm⁻¹.

Hypothetical Vibrational Spectroscopy Data

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H stretch3050-3150 (m)3050-3150 (s)
Aliphatic C-H stretch2850-2960 (m)2850-2960 (s)
C=O stretch1680-1700 (s)1680-1700 (m)
C=C and C=N stretch (aromatic)1400-1600 (m)1400-1600 (s)
C-N stretch1200-1350 (m)1200-1350 (w)
C-Br stretch500-700 (s)500-700 (s)
Perbromide (Br₃⁻) symmetric stretchInactive~160 (s)
Perbromide (Br₃⁻) asymmetric stretch~190 (s)Inactive

s = strong, m = medium, w = weak

Electronic Absorption and Emission Spectroscopy for Charge Transfer Phenomena and Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy provide insights into the electronic structure of a molecule, including electronic transitions and charge transfer phenomena. researchgate.net

The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions within the cotinine chromophore. The presence of the bromine atoms, which are auxochromes, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted cotinine.

Furthermore, the presence of the perbromide ion (Br₃⁻) as a counter-ion could lead to the formation of a charge-transfer complex. sphinxsai.commdpi.com This would result in a new, broad absorption band at a longer wavelength, corresponding to the transfer of an electron from the cotinine moiety (the donor) to the perbromide ion (the acceptor). The intensity and position of this charge-transfer band would be dependent on the solvent polarity.

Due to the heavy atom effect of bromine, it is likely that any fluorescence from the dibromo cotinine moiety would be quenched, and phosphorescence might be enhanced.

Hypothetical Electronic Spectroscopy Data

Spectroscopic Parameter Hypothetical Value Interpretation
λmax (π → π)~270 nmElectronic transition within the aromatic system, red-shifted by bromine substitution.
λmax (n → π)~310 nmElectronic transition of the non-bonding electrons of the carbonyl oxygen.
λmax (Charge Transfer)~380-450 nmBroad absorption band due to electron transfer from the cotinine moiety to the perbromide ion.
EmissionWeak to negligibleFluorescence quenching due to the heavy atom effect of bromine.

Theoretical and Computational Chemistry Applied to Dibromo Cotinine Hydrobromide Perbromide

Prediction of Reactivity Descriptors and Electronic PropertiesNo studies are available that predict the reactivity descriptors or electronic properties of Dibromo Cotinine (B1669453) Hydrobromide Perbromide.

Without access to peer-reviewed research or established scientific data for "Dibromo Cotinine Hydrobromide Perbromide," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Reactivity Profiles, Transformations, and Research Applications of Dibromo Cotinine Hydrobromide Perbromide

Electrochemical Behavior and Redox Chemistry of the Compound

The presence of two bromine atoms on the cotinine (B1669453) ring in Dibromo Cotinine Hydrobromide Perbromide is expected to significantly influence this behavior. As electron-withdrawing groups, the bromine atoms would likely increase the oxidation potential of the cotinine moiety, making it more difficult to oxidize.

Table 1: Electrochemical Properties of Cotinine

AnalyteElectrodeMedium (pH 7)Anodic Peak Potential (vs. Ag/AgCl)Cathodic Peak Potential (vs. Ag/AgCl)Notes
CotinineBoron-Doped Diamond0.1 mol L⁻¹ Phosphate Buffer+1.8 V-1.2 VIrreversible, diffusion-controlled process involving 2e⁻ and 2H⁺. researchgate.net

Photochemical Transformations and Degradation Pathways

While direct photochemical studies on this compound are not extensively documented, the photodegradation of the core cotinine molecule provides significant insight. Cotinine is known to undergo gradual degradation through photocatalysis. researchgate.netnih.gov When subjected to photocatalytic degradation using titanium dioxide (TiO₂) as a catalyst, cotinine breaks down into several products. unisa.it

The primary transformation pathways identified for cotinine under these conditions include hydroxylation, demethylation, and oxidation. unisa.it For instance, one of the degradation intermediates identified is 6-hydroxy-cotinine. nih.gov The degradation kinetics are influenced by environmental factors such as pH. Studies on the related compound nicotine (B1678760) show that photodegradation is faster when the monoprotonated form is dominant (pH 5-8). researchgate.net It is important to note that even when the parent compound is removed, by-products may persist, leading to incomplete mineralization of the total organic carbon. researchgate.net The introduction of bromine atoms onto the pyrrolidinone ring would likely alter the molecule's light absorption properties and could influence the specific degradation pathways and rates.

Role as a Synthetic Reagent or Catalyst Precursor in Organic Synthesis

This compound is primarily utilized as a specialized synthetic reagent in organic chemistry. The "perbromide" component of the salt is indicative of its function as a brominating agent. Compounds like pyridinium (B92312) hydrobromide perbromide are stable, solid sources of electrophilic bromine, making them easier and safer to handle and weigh compared to liquid bromine, especially for small-scale reactions. wikipedia.org These reagents are widely used for the bromination of ketones, phenols, and ethers. wikipedia.orgresearchgate.net

Given this precedent, this compound serves as a source of bromine for halogenation reactions. The cotinine-derived cation provides a solid matrix for the reactive tribromide (perbromide) anion. Its application has been noted in the synthesis of other complex molecules. Specifically, the related compound 3,3-Dibromo Cotinine, which forms the cationic part of the title compound, is used as an intermediate in the synthesis of 4,4-Ditritio-(+)-nicotine, an isotopically labeled enantiomer of nicotine used in binding studies. cymitquimica.com The compound's utility as a catalyst precursor is less defined, with its primary role being that of a stoichiometric reagent delivering bromine to a substrate.

Stability and Degradation Studies under Diverse Chemical Conditions (e.g., pH, temperature, light, oxidative stress)

The stability of this compound is influenced by multiple environmental factors. As a hydrobromide perbromide salt, it is inherently sensitive to moisture and temperature. cymitquimica.com Supplier data specifies that the compound is hygroscopic (absorbs moisture from the air) and should be stored tightly sealed in a freezer to maintain its integrity. cymitquimica.comcymitquimica.com Perbromide salts, in general, can decompose upon heating or exposure to light, potentially releasing toxic and corrosive bromine or hydrogen bromide gas. cymitquimica.comjubilantingrevia.com

The stability of the core cotinine structure is notably dependent on pH. Cotinine is a basic compound, and its extractability from aqueous solutions is significantly enhanced at high pH (e.g., pH > 13). researchgate.net This is because, in a basic medium, cotinine exists in its unionized form, which is more soluble in organic solvents. researchgate.net

Temperature also affects the degradation of cotinine. In biodegradation studies using the strain Pseudomonas sp. JH-2, cotinine degradation efficiency was found to be optimal within a specific temperature and pH range. researchgate.net While cotinine itself is more stable than its precursor, nicotine, it is susceptible to degradation under oxidative stress, such as through advanced oxidation processes or photocatalysis. researchgate.netnih.govscielo.br

Table 2: Stability Profile and Influencing Factors

FactorObservation for this compound & Related CompoundsSource(s)
Temperature Sensitive; recommended storage in a freezer. Thermal decomposition of perbromides can release HBr gas. cymitquimica.comjubilantingrevia.com
Light Perbromide compounds can be light-sensitive. jubilantingrevia.com
Moisture Hygroscopic; absorbs moisture from the air. cymitquimica.comcymitquimica.com
pH The cotinine base is more stable and extractable in highly basic conditions (pH > 13). researchgate.net
Oxidative Stress The cotinine structure can be degraded via photocatalytic oxidation. researchgate.netnih.gov

Complexation Chemistry and Supramolecular Assembly Formation

The cotinine molecule possesses structural features that allow it to participate in complexation and supramolecular assemblies. The pyridine (B92270) ring and the carbonyl group of the pyrrolidinone ring can engage in non-covalent interactions, such as hydrogen bonding and π-stacking. chemistryviews.org

Research has shown that cotinine can influence the assembly of biological macromolecules. For example, similar to nicotine, chronic exposure to cotinine alters the assembly and stoichiometry of certain nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Specifically, cotinine exposure promotes the preferential assembly of the high-sensitivity (α4)₂(β2)₃ stoichiometry of the α4β2 nAChR subtype. nih.govnih.govuky.edu This indicates that the cotinine molecule can act as a pharmacological chaperone, influencing protein folding and assembly within a cellular environment.

In the context of this compound, the ionic nature of the compound adds another dimension to its complexation chemistry. The bromide (Br⁻) and perbromide (Br₃⁻) anions are known to act as hydrogen bond acceptors and can participate in halogen bonding, a specific type of non-covalent interaction. This opens the possibility for the compound to form ordered crystalline structures or co-crystals through a network of hydrogen and halogen bonds.

Advanced Analytical Methodologies for Research Oriented Characterization of Dibromo Cotinine Hydrobromide Perbromide

High-Performance Liquid Chromatography (HPLC) with Advanced Detection for Purity and Identity Confirmation in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Dibromo Cotinine (B1669453) Hydrobromide Perbromide. In a research context, HPLC is invaluable for assessing the purity of synthesized batches and confirming the identity of the compound.

The development of a robust HPLC method is critical when analyzing crude reaction mixtures or degradation products of Dibromo Cotinine Hydrobromide Perbromide. The goal is to achieve adequate separation of the target analyte from starting materials, intermediates, by-products, and potential impurities.

A typical starting point for method development would involve a reversed-phase approach, given the polar nature of the cotinine backbone and the presence of the hydrobromide perbromide salt. A C18 or C8 stationary phase would be a logical first choice. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer's pH would need to be carefully controlled to ensure consistent retention and peak shape, especially considering the basic nitrogen atoms in the cotinine structure. An acidic pH (e.g., using formic acid or ammonium (B1175870) acetate) would likely be employed to ensure the analytes are in their protonated form, leading to better chromatographic performance.

Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for separating complex mixtures with components of varying polarities. Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the pyridine (B92270) chromophore of the cotinine structure exhibits strong absorbance.

Hypothetical HPLC Method Parameters for this compound Analysis:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

The cotinine molecule possesses a chiral center at the C5 position of the pyrrolidinone ring. The synthesis of this compound may result in a racemic mixture of enantiomers. In pharmacological or toxicological research, it is often crucial to separate and characterize individual enantiomers, as they can exhibit different biological activities.

Chiral HPLC is the preferred method for such separations. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alkaloids. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Method development for chiral separations involves screening different types of chiral columns and mobile phases (both normal-phase and reversed-phase). The choice of mobile phase can significantly impact the enantioselectivity. nih.gov

Potential Chiral HPLC Systems for Separation of Dibromo Cotinine Enantiomers:

ParameterSystem 1 (Normal Phase)System 2 (Reversed Phase)
Column Chiralcel OD-H (Cellulose-based)Chiralpak AD-RH (Amylose-based)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1)Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 25 °C35 °C
Detection UV at 260 nmUV at 260 nm

Capillary Electrophoresis for Ionic Species Separation and Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of ionic species. Given that this compound is a salt, CE can be a powerful tool for its characterization. In CE, separation is based on the differential migration of ions in an electric field within a narrow capillary filled with an electrolyte solution.

For the analysis of the cationic dibromo cotinine species, Capillary Zone Electrophoresis (CZE) would be the mode of choice. The background electrolyte (BGE) composition, particularly its pH and ionic strength, is a critical parameter for optimizing the separation. An acidic BGE would ensure that the cotinine derivative is fully protonated and migrates towards the cathode. The high efficiency of CE can allow for the separation of closely related impurities. Furthermore, CE can be used to determine the purity of the compound by assessing the presence of other charged species.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), provide a wealth of structural information and are indispensable for the comprehensive chemical profiling of research compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound. nih.govresearchgate.net After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) would be a suitable ionization technique for this compound, generating a protonated molecular ion [M+H]+. In tandem mass spectrometry (MS/MS), this parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a "fingerprint" for the compound, confirming its identity with a high degree of certainty. LC-MS/MS is also invaluable for identifying and characterizing unknown impurities and degradation products, even at trace levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, although it may require derivatization of the compound to increase its volatility and thermal stability. nih.govnih.gov GC-MS provides excellent chromatographic resolution and generates highly reproducible mass spectra, which can be compared against spectral libraries for identification purposes. This technique would be particularly useful for analyzing volatile impurities or by-products from the synthesis of this compound.

Representative Mass Spectrometry Data for Dibromo Cotinine:

Ionm/z (hypothetical)Description
[M+H]+ 334.9/336.9/338.9Protonated molecular ion cluster (due to Br isotopes)
Fragment 1 255.9/257.9Loss of Br
Fragment 2 176.0Pyrrolidinone ring fragment
Fragment 3 106.0Pyridine ring fragment

Solid-State Analytical Techniques (e.g., Powder X-ray Diffraction, Thermal Analysis) for Crystalline Phase Characterization

The solid-state properties of a compound are critical in research, influencing its stability, solubility, and handling characteristics.

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline structure of a solid material. The resulting diffraction pattern is unique to a specific crystalline form (polymorph). PXRD can be used to confirm the crystalline nature of this compound, identify its specific polymorphic form, and assess its purity in the solid state.

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) , provide information about the thermal stability and phase transitions of a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, revealing information about decomposition temperatures and the presence of solvates. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes. frontiersin.org This information is crucial for understanding the compound's stability under different temperature conditions.

Hypothetical Thermal Analysis Data for this compound:

TechniqueObservationInterpretation
DSC Sharp endotherm at 185 °CMelting point
TGA Onset of decomposition at 220 °CThermal stability limit

Quantitative Spectroscopic Methods for Reaction Monitoring and Yield Determination in Research Contexts

In a research setting, it is often necessary to monitor the progress of a reaction and accurately determine the yield of the product.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the absolute concentration of a compound in a solution without the need for a calibration curve of the analyte itself. By adding a known amount of an internal standard to the sample, the concentration of this compound can be calculated by comparing the integral of a specific proton signal from the analyte to that of a signal from the internal standard. This method is highly accurate and can be used to determine the purity and yield of a synthesized batch.

UV-Vis Spectrophotometry can be used for the quantitative determination of this compound in solution, provided that it is the only component that absorbs at the analytical wavelength. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined from its absorbance using the Beer-Lambert law. This method is relatively simple and rapid, making it suitable for routine reaction monitoring. nih.gov A common method involves reaction with bromocresol green to form a colored complex that can be quantified. nih.gov

Future Research Trajectories and Unexplored Dimensions of Dibromo Cotinine Hydrobromide Perbromide Chemistry

Elucidation of Novel Synthetic Strategies and Green Chemistry Approaches

The synthesis of Dibromo Cotinine (B1669453) Hydrobromide Perbromide is noted as an intermediate step in the creation of radiolabeled cotinine from nicotine (B1678760), involving the conversion of nicotine to dibromocotinine hydrobromide perbromide followed by debromination. psu.edu Future research could focus on optimizing and greening this synthetic pathway.

Novel Synthetic Strategies: Future synthetic explorations could move beyond the established method, which likely involves direct bromination with excess bromine. psu.edu Alternative strategies might include:

Stepwise Bromination: A controlled, stepwise introduction of bromine atoms onto the cotinine ring could offer greater control over regioselectivity, potentially leading to different isomers with unique properties.

Catalytic Methods: The use of metal or organocatalysts could enable more efficient and selective bromination under milder conditions, reducing waste and improving atom economy. acs.org

Flow Chemistry: Continuous flow reactors could provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Green Chemistry Approaches: The principles of green chemistry could be applied to make the synthesis more environmentally benign. acsgcipr.orgwordpress.com Key areas for investigation include:

Greener Brominating Agents: Replacing elemental bromine, which is hazardous and corrosive, with safer alternatives is a primary goal. wordpress.com Options include N-bromosuccinimide (NBS) or employing an in-situ generation of bromine from sources like sodium bromide (NaBr) and an oxidant. wordpress.comdigitellinc.com Using a stable bromide/bromate (B103136) couple in an aqueous acidic medium presents another efficient and practical alternative to liquid bromine. rsc.org

Alternative Solvents: Shifting from traditional, often chlorinated, organic solvents to greener alternatives like water, ethanol, or ionic liquids could significantly reduce the environmental impact of the synthesis. researchgate.net

Energy Efficiency: Exploring microwave-assisted or ultrasound-promoted reactions could reduce reaction times and energy consumption.

A comparative table of potential brominating agents is presented below, highlighting their green chemistry credentials.

ReagentFormulaStateGreen Chemistry Considerations
Elemental BromineBr₂LiquidCorrosive, toxic, fuming, high environmental impact. acsgcipr.orgwordpress.com
N-BromosuccinimideC₄H₄BrNO₂SolidEasier to handle than Br₂, but generates succinimide (B58015) byproduct. wordpress.com
Sodium Bromide/Sodium PerborateNaBr/NaBO₃SolidInexpensive, stable, and considered a greener alternative. digitellinc.com
Tetrabutylammonium Tribromide(C₄H₉)₄NBr₃SolidEfficient for bromination in greener solvents like water. researchgate.net

Investigation of Structure-Reactivity Relationships and Design of Analogues with Tuned Properties

The introduction of two bromine atoms to the cotinine structure is expected to significantly alter its electronic properties and chemical reactivity.

Structure-Reactivity Relationships: The two bromine atoms, being electronegative and bulky, will influence the cotinine molecule in several ways:

Electronic Effects: As electron-withdrawing groups, the bromine atoms will decrease the electron density of the aromatic pyridine (B92270) ring and the adjacent pyrrolidinone ring. This deactivation would affect the nucleophilicity of the pyridine nitrogen. researchgate.net

Steric Hindrance: The size of the bromine atoms could sterically hinder the approach of reactants to certain parts of the molecule, influencing the regioselectivity of further reactions.

Leaving Group Ability: The carbon-bromine bond can act as a site for nucleophilic substitution reactions, with bromide being a good leaving group. This opens up possibilities for further functionalization of the molecule. The strength of the carbon-halogen bond follows the trend F > Cl > Br > I. msu.edu

Design of Analogues: A deeper understanding of these structure-reactivity relationships would enable the rational design of analogues with specific, tuned properties. nih.govnih.govmdpi.com

Varying Halogenation: Synthesizing analogues with different numbers (mono-, tri-, tetra-bromo) or types (chloro, iodo) of halogens would allow for fine-tuning of the electronic and steric properties.

Modifying the Cotinine Skeleton: Alterations to the core cotinine structure, such as modifying the N-methyl group or introducing substituents on the pyridine ring, could lead to a wide range of new compounds with diverse functionalities. researchgate.netnih.govtmkarpinski.com

Conformationally Restricted Analogues: Creating more rigid structures by introducing bridges or rings can lock the molecule into specific conformations, which is a common strategy in drug design to enhance binding affinity to biological targets. mdpi.comnih.gov

Exploration of Potential in Advanced Material Science Applications

The unique structure of Dibromo Cotinine Hydrobromide Perbromide, featuring heavy atoms, a charged salt-like nature, and a π-system, makes it an intriguing candidate for applications in material science.

Charge Transfer Materials: Alkaloids can form charge-transfer complexes, and the electron-poor nature of the dibrominated cotinine ring could facilitate interactions with electron-rich donor molecules. nih.govnih.gov The resulting charge-transfer materials could exhibit interesting conductive or semi-conductive properties. The N-alkylation in alkaloids can also be used to control charge transfer and photoluminescence. rsc.org

Halogen Bonding Systems: The bromine atoms on the cotinine ring can act as halogen bond donors. wiley-vch.de A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site. acs.orgwikipedia.org This directional interaction is a powerful tool in crystal engineering for constructing well-defined supramolecular architectures. nih.gov The perbromide ion (Br₃⁻) itself can also participate in these interactions. These systems are being explored for applications in liquid crystals, catalysis, and porous materials. nih.govbohrium.com

Non-Linear Optics (NLO): Organic salts with extended π-systems and significant charge separation, like the title compound, are known to exhibit NLO properties. These materials can alter the properties of light passing through them and are essential for technologies like frequency doubling in lasers and optical switching. The presence of heavy bromine atoms could further enhance these properties.

Deepening Understanding of Photophysical and Photochemical Mechanisms

The incorporation of heavy bromine atoms is known to dramatically influence the photophysical and photochemical properties of organic molecules. researchgate.net

Photophysical Properties:

Fluorescence Quenching: The "heavy atom effect" of bromine is expected to decrease the fluorescence quantum yield of the cotinine chromophore. researchgate.net This occurs because the heavy bromine atoms promote intersystem crossing, a process where the molecule transitions from an excited singlet state to a triplet state.

Phosphorescence Enhancement: Consequently, an increase in the yield of the triplet state could lead to enhanced phosphorescence, which is light emission from a triplet state. This property could be useful in applications like organic light-emitting diodes (OLEDs) and bio-imaging.

Solvatochromism: The emission and absorption wavelengths of the compound are likely to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Photochemical Mechanisms:

Photosensitization: Molecules with efficiently populated triplet states, like brominated compounds, can act as photosensitizers. mdpi.com They can transfer their energy to other molecules, such as molecular oxygen, to generate highly reactive singlet oxygen. mdpi.com This property is the basis for photodynamic therapy.

Photodegradation: The presence of bromine atoms can alter the photodegradation pathways of the molecule. researchgate.net Understanding these pathways is crucial for assessing the material's stability and potential environmental fate. Brominated BODIPY dyes, for instance, show a red shift in absorption and emission spectra upon bromination. rsc.org

A summary of expected photophysical changes upon bromination of the cotinine scaffold is provided below.

PropertyCotinine (Hypothetical)Dibromo Cotinine Derivative (Expected)Rationale
Fluorescence Quantum YieldHigherLowerHeavy atom effect promotes intersystem crossing. researchgate.net
Intersystem Crossing RateSlowerFasterSpin-orbit coupling enhanced by bromine.
Triplet State YieldLowerHigherConsequence of increased intersystem crossing. researchgate.net
PhotostabilityHigherPotentially LowerC-Br bonds can be photolabile. researchgate.net

Development of Computational Models for Predictive Chemistry and Property Forecasting

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental efforts and providing deeper mechanistic insights. nih.govresearchgate.net

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, optimized geometry, and vibrational frequencies. nih.gov This information helps in understanding the structure-reactivity relationships discussed earlier. DFT can also predict properties like molecular electrostatic potential surfaces, which are crucial for understanding intermolecular interactions like halogen bonding.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or other molecules. researchgate.netresearchgate.net This is particularly useful for studying its potential applications in biological systems or as a material component.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. scienceopen.comscienceopen.com While this article excludes dosage and safety profiles, such predictive models are a cornerstone of modern medicinal chemistry research for designing new therapeutic agents. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed to predict nicotine and cotinine disposition and clearance. nih.gov

The development of robust computational models for this class of compounds would accelerate the discovery and optimization of new materials and molecules with desired properties, reducing the need for extensive and time-consuming experimental screening.

Q & A

Q. What are the recommended methodologies for synthesizing Dibromo Cotinine Hydrobromide Perbromide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis can be modeled after oxidative bromination protocols using reagents like pyridine hydrobromide perbromide. Key parameters include reaction temperature (e.g., 40–60°C), stoichiometric ratios (e.g., 1:2.2 substrate-to-brominating agent), and reaction time (2–4 hours). Microwave-assisted synthesis, as demonstrated for cobaltocenium derivatives, may enhance yield and reduce side products . Optimize via kinetic studies and HPLC monitoring to track intermediate formation.

Q. What handling and storage protocols are critical for maintaining this compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) due to its short shelf life and hygroscopic nature. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC-UV analysis to assess degradation (e.g., de-bromination). Use desiccants during transport and avoid repeated freeze-thaw cycles .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Employ a multi-modal approach:
  • Structural elucidation : Single-crystal X-ray diffraction (as in cobaltocenium studies) and ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) .
  • Purity assessment : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with diode-array detection (DAD).
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How should researchers design a literature review to identify gaps in this compound applications?

  • Methodological Answer : Use systematic review frameworks (e.g., PICO for foreground questions) and databases like PubMed, SciFinder, and IUCr Journals. Prioritize primary sources (e.g., crystal structure data from IUCr) over vendor catalogs. Map trends using citation managers (e.g., Zotero) and keyword clustering (e.g., "bromination mechanisms," "cotinine derivatives") .

Advanced Research Questions

Q. How can researchers investigate the mechanistic pathways of bromination in this compound synthesis?

  • Methodological Answer : Conduct isotope-labeling experiments (e.g., ⁸¹Br tracer studies) paired with DFT calculations to elucidate electrophilic substitution pathways. Compare kinetic isotope effects (KIE) under varying pH (3–7) and solvent polarity (e.g., DMF vs. THF). Use in-situ IR spectroscopy to detect intermediate bromonium ion formation .

Q. What strategies are recommended for resolving contradictory data on the compound’s stability under physiological conditions?

  • Methodological Answer : Perform replicate studies in simulated biological matrices (e.g., PBS at pH 7.4, 37°C) with LC-MS/MS quantification. Apply statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis to reconcile discrepancies. Cross-validate findings via collaborative inter-laboratory studies .

Q. How can novel analytical methods be developed to quantify trace impurities in this compound?

  • Methodological Answer : Develop a UPLC-MS/MS method with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Validate per ICH Q2(R2) guidelines for LOD/LOQ (e.g., 0.1–10 ng/mL). Use impurity spiking studies and forced degradation (e.g., oxidative, thermal stress) to identify unknown peaks .

Q. What experimental designs are suitable for studying the compound’s reactivity in multi-component reactions?

  • Methodological Answer : Employ DoE (Design of Experiments) to evaluate factors like catalyst loading (e.g., 0.5–5 mol%), solvent polarity, and temperature. Use response surface methodology (RSM) to optimize yield and selectivity. Characterize products via 2D NMR (e.g., HSQC, HMBC) to confirm regio-specificity .

Methodological Frameworks for Research Design

Q. How can the FINER criteria be applied to formulate high-impact research questions on this compound?

  • Methodological Answer :
  • Feasibility : Assess reagent availability and institutional safety protocols (e.g., bromine handling).
  • Novelty : Target understudied areas like enantioselective bromination or neuroprotective mechanisms (cotinine derivatives).
  • Ethics : Ensure compliance with hazardous waste disposal regulations.
  • Relevance : Align with NIH priorities (e.g., nicotine metabolite research) .

Q. What steps should be taken to ensure reproducibility in studies involving this compound?

  • Methodological Answer :
    Document all parameters (e.g., humidity during synthesis, freezer calibration data) using electronic lab notebooks (ELNs). Share raw data and code via repositories like Zenodo. Include negative controls (e.g., unbrominated cotinine) and reference standards in every assay batch .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.